

Historical development and discovery of Clopyralid as a herbicide

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Compound Name: **Clopyralid**

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An In-depth Technical Guide to the Historical Development and Discovery of **Clopyralid** as a Herbicide

Introduction

Clopyralid, chemically known as 3,6-dichloro-2-pyridinecarboxylic acid, is a selective, post-emergence herbicide that has been instrumental in the management of broadleaf weeds.^{[1][2]} As a member of the picolinic acid family of herbicides, it functions as a synthetic auxin, effectively controlling problematic weeds such as thistles and clovers in a variety of settings, including cereal crops, pastures, and turf.^{[1][2][3]} Developed by Dow AgroSciences (now part of Corteva Agriscience), its journey from discovery to a widely used agricultural tool reflects significant advancements in herbicide science.^[3] This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and key experimental evaluations of **Clopyralid** for researchers and professionals in the field.

Historical Development

The development of picolinic acid herbicides began in the 1960s with the commercialization of Picloram by Dow Chemical.^[4] This foundational work paved the way for the discovery of **Clopyralid** in the same era.^[5] While discovered in the early 1960s, **Clopyralid** was not commercially launched until 1975, offering a different spectrum of weed control and enhanced selectivity compared to its predecessor.^{[4][5]} It was first registered for use in the United States in 1987.^{[6][7]}

Timeline of Key Milestones

Year	Milestone
Early 1960s	Discovery of Clopyralid by Dow Chemical research scientists. [5]
1975	Commercial launch of Clopyralid as a herbicide. [5]
Late 1970s	Further development and initial registrations of Clopyralid-based products. [8]
1987	First registered for use in the United States by the EPA. [6] [7]
2002	Voluntary de-registration by Dow AgroSciences for use on domestic lawns in the US due to compost contamination issues. [2]

Chemical Synthesis of Clopyralid (3,6-Dichloropicolinic Acid)

The synthesis of **Clopyralid** has been approached through various chemical routes. Commercial production often starts with chlorinated pyridine derivatives.[\[8\]](#) One common laboratory and potential industrial synthesis involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[\[9\]](#) Other methods include the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine and electrochemical synthesis from 3,4,5,6-tetrachloropicolinic acid.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Detailed Experimental Protocol: Synthesis from 3,5,6-Trichloro-4-hydrazinopicolinic Acid

This protocol is adapted from documented laboratory synthesis procedures.[\[9\]](#)

Materials:

- 3,5,6-trichloro-4-hydrazinopicolinic acid

- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Methylene chloride (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)
- Water
- Reaction flask with reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- To a reaction flask, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 400 milliliters of water.
- Add a solution of 4.5 grams (0.11 mole) of sodium hydroxide in 25 milliliters of water to the flask.
- Heat the mixture to reflux.
- While maintaining reflux, add an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water dropwise over 50 minutes.
- Continue heating under reflux for an additional 45 minutes.
- Cool the reaction mixture to room temperature.
- Acidify the solution with 35 milliliters of concentrated hydrochloric acid.
- Extract the aqueous layer with three portions of 100 milliliters of methylene chloride.[\[9\]](#)

- Combine the organic extracts and dry over magnesium sulfate.
- Evaporate the solvent using a rotary evaporator to yield 3,6-dichloropicolinic acid.

Mechanism of Action: A Synthetic Auxin Herbicide

Clopyralid is classified as a Group 4 herbicide (HRAC Group O), which acts as a synthetic auxin or an "auxin mimic".^{[3][11]} It mimics the action of the natural plant hormone indole-3-acetic acid (IAA).^[12]

Signaling Pathway

Clopyralid is absorbed through the leaves and roots of the plant and is translocated to the growing points.^{[6][11]} At these meristematic tissues, it binds to auxin receptors, leading to a cascade of events that disrupt normal plant growth. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the destruction of vascular tissue and plant death.^{[11][12]} The plant essentially grows itself to death.^[11] Symptoms are typically visible within a few days to weeks after application.^[3]

Physicochemical and Herbicidal Properties

The efficacy and environmental fate of **Clopyralid** are determined by its chemical and physical properties.

Table 1: Physicochemical Properties of Clopyralid

Property	Value	Reference(s)
Chemical Formula	<chem>C6H3Cl2NO2</chem>	[2]
Molecular Weight	192.00 g/mol	[13]
Appearance	Cream to white colored crystals	[8]
Water Solubility	1,000 ppm	[12]
Average Soil Half-life	40 days (can range up to one year)	[12]
Primary Degradation	Microbial metabolism in soil and sediments	[12]

Table 2: Herbicidal Spectrum and Application Rates of Clopyralid

Target Weeds	Typical Application Rate (g ae/ha)	Crop/Use Site	Reference(s)
Thistles (<i>Cirsium</i> spp.), Knapweeds (<i>Centaurea</i> spp.), Clover (<i>Trifolium</i> spp.), Dandelions (<i>Taraxacum officinale</i>)	105 - 500	Cereals (Wheat, Barley, Oats), Corn, Pastures, Rangeland, Turf, Rights-of-way	[5] [6] [11]
Canada Thistle (<i>Cirsium arvense</i>)	140 - 280	Rangeland and pastures	[14]
Cocklebur (<i>Xanthium italicum</i>)	300 - 500 mL/ha (of a 300 g/L formulation)	Maize	[15]

Key Experimental Protocols

Protocol for Assessing Post-Emergence Herbicidal Efficacy in Field Trials

This generalized protocol is based on common practices for evaluating herbicide performance.

Objective: To determine the efficacy of different rates of **Clopyralid** on target broadleaf weeds in a specific crop.

Experimental Design:

- Randomized complete block design with 4-5 replications.
- Plot size: e.g., 3m x 10m.

Treatments:

- Untreated control.
- **Clopyralid** at a low rate (e.g., 140 g ae/ha).
- **Clopyralid** at a medium rate (e.g., 280 g ae/ha).
- **Clopyralid** at a high rate (e.g., 560 g ae/ha).[16]
- Standard commercial herbicide for comparison.

Procedure:

- Establish plots in an area with a natural and uniform infestation of the target weed species.
- Apply herbicides at the post-emergence stage of the weeds (e.g., when weeds are actively growing and at a specific growth stage).
- Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
- Assess weed control visually at set intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death of weeds).
- Assess crop injury at the same intervals using a 0-100% scale (0 = no injury, 100 = crop death).

- At the end of the season, harvest the crop from a designated area within each plot to determine yield.
- Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.

Protocol for Determining Clopyralid Persistence During Composting

This protocol is adapted from a study on the dynamics of **Clopyralid** during composting.[\[17\]](#)

Objective: To quantify the degradation of **Clopyralid** in compost over time.

Materials:

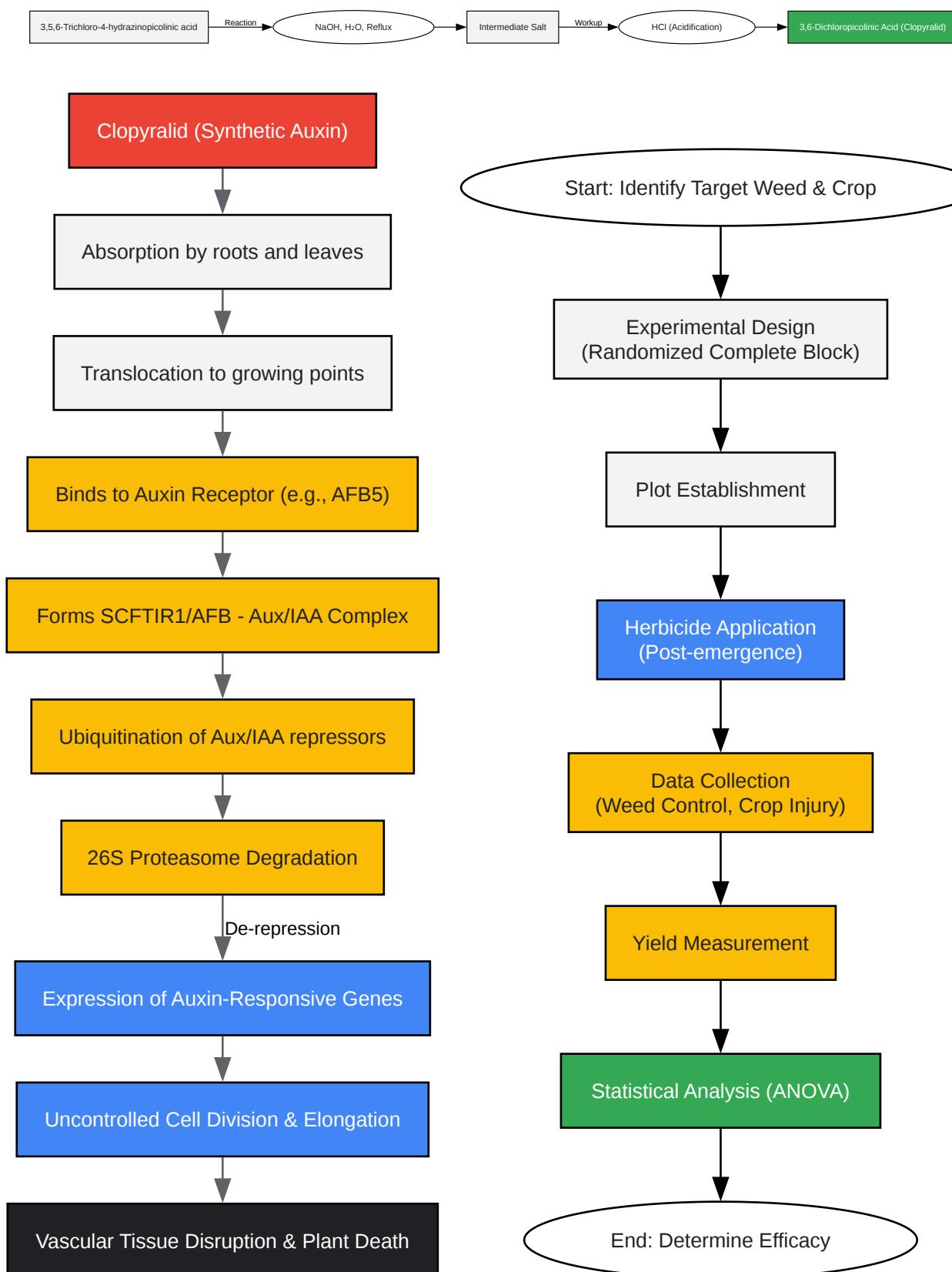
- Composting vessels (e.g., small composting experiment units).
- Manure and straw (or other organic materials).
- **Clopyralid** solution of known concentration.
- Analytical equipment for **Clopyralid** quantification (e.g., HPLC or GC-MS).

Procedure:

- Prepare a compost mixture by combining known amounts of organic materials (e.g., 9 kg of dairy cow manure and 3 kg of straw).[\[17\]](#)
- Divide the mixture into treatment groups.
- Spike the compost for each treatment group with a **Clopyralid** solution to achieve desired initial concentrations (e.g., 0 mg/kg, 6.7 mg/kg, and 20 mg/kg).[\[17\]](#)
- Adjust the moisture content of each mixture to an optimal level for composting (e.g., 55-60%).[\[17\]](#)
- Place each mixture into a composting vessel and maintain appropriate aeration and temperature.

- Collect samples from each vessel at regular intervals (e.g., day 0, 7, 14, 28, 42, 57, and 77).
[\[17\]](#)
- Extract **Clopyralid** from the compost samples using an appropriate solvent.
- Analyze the extracts to determine the concentration of **Clopyralid** at each time point.
- Calculate the half-life of **Clopyralid** in the compost under the specific experimental conditions.

Visualized Workflows and Pathways

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